5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride
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Overview
Description
5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a difluoromethyl group, which imparts distinct chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylating agents such as ClCF2H, which reacts with the pyrazole precursor under specific conditions to form the desired compound . The reaction conditions often include the use of a base and a solvent, with temperature control being crucial to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow chemistry, which allows for better control over reaction parameters and improved safety. The use of metal-based catalysts can also enhance the efficiency of the difluoromethylation process, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(trifluoromethyl)-1-methyl-1H-pyrazol-3-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-(difluoromethyl)-1-phenyl-1H-pyrazol-3-amine: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness
5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where specific reactivity or biological activity is desired .
Properties
IUPAC Name |
5-(difluoromethyl)-1-methylpyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3.ClH/c1-10-3(5(6)7)2-4(8)9-10;/h2,5H,1H3,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTIJTWMSWMZPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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